molecular formula C9H9N3 B14549814 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- CAS No. 61997-12-4

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl-

Cat. No.: B14549814
CAS No.: 61997-12-4
M. Wt: 159.19 g/mol
InChI Key: HNFGGXIYINEQQG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- is a heterocyclic compound that features a fused pyrrole and imidazole ring system. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties. The presence of nitrogen atoms within the ring structure imparts unique reactivity and potential for various applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of aminopyrroline with formic acid, which yields the desired pyrroloimidazole structure . Another approach includes the reaction of pyrroline with 2,2-dimethoxyethanamine in a dichloromethane-methanol system, followed by cyclization in formic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient cyclization and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl- is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature imparts distinct reactivity and potential for diverse applications compared to other pyrroloimidazole derivatives.

Properties

CAS No.

61997-12-4

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1,6-dimethylpyrrolo[1,2-a]imidazole-7-carbonitrile

InChI

InChI=1S/C9H9N3/c1-7-6-12-4-3-11(2)9(12)8(7)5-10/h3-4,6H,1-2H3

InChI Key

HNFGGXIYINEQQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN(C2=C1C#N)C

Origin of Product

United States

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